2-Methylhex-5-en-1-amine oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

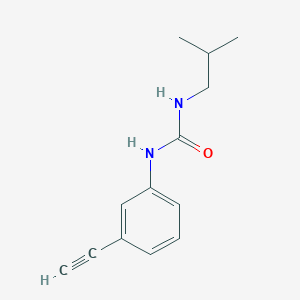

2-Methylhex-5-en-1-amine oxalate is a chemical compound with the molecular formula C9H17NO4 and a molecular weight of 203.24 . It is a solid substance and is not intended for human or veterinary use but for research purposes only.

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15N.C2H2O4/c1-3-4-5-7(2)6-8;3-1(4)2(5)6/h3,7H,1,4-6,8H2,2H3;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 203.24 .Scientific Research Applications

Catalysis and Organic Synthesis

Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives This study discusses the synthesis and biological evaluation of N-aryl-5-aryloxazol-2-amine derivatives as 5-lipoxygenase inhibitors, highlighting the potential of incorporating similar structural moieties for the development of therapeutic drugs against chronic inflammatory disorders (Suh, Yum, & Cho, 2015).

Diameter-dependent Photocatalytic Performance of Niobium Pentoxide Nanowires Research on niobium pentoxide nanowires synthesized through reactions with ternary amines demonstrates the impact of methylene chain lengths on photocatalytic activities. This indicates the potential role of amines in tuning the properties of photocatalysts for environmental applications (Saito & Kudo, 2013).

Metal-free Photosensitized Oxyimination of Unactivated Alkenes A study presents a metal-free photosensitization strategy using bifunctional reagents for the addition of amine and alcohol functionalities across alkenes, showcasing the versatility of amine derivatives in synthetic chemistry (Patra, Das, Daniliuc, & Glorius, 2021).

Environmental Management

Solvent Extraction Based Reclaiming Technique for CO2 Capture This research explores the use of a modified OH-aliquat mixed with a new diluent, 2-ethyl-1-hexanol, for the separation of heat stable salts and neutral degradation products from amines used in carbon dioxide capture from industrial flue gases. It highlights the environmental application of amine derivatives in improving the sustainability of CO2 capture technologies (Karnwiboon et al., 2019).

Properties

IUPAC Name |

2-methylhex-5-en-1-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.C2H2O4/c1-3-4-5-7(2)6-8;3-1(4)2(5)6/h3,7H,1,4-6,8H2,2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLIPOACRIUBHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C)CN.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2983772.png)

![4-bromo-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B2983773.png)

![2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B2983777.png)

![ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate](/img/structure/B2983778.png)

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate hydrochloride](/img/structure/B2983780.png)

![2-{[Bis(4-fluorophenyl)methoxy]methyl}oxirane](/img/structure/B2983782.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2983786.png)